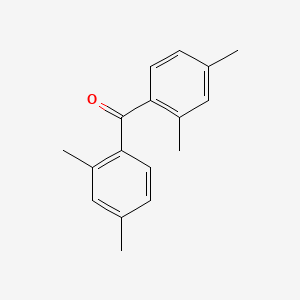![molecular formula C7H14N2 B1313940 3-Metil-3,8-diazabiciclo[3.2.1]octano CAS No. 51102-41-1](/img/structure/B1313940.png)
3-Metil-3,8-diazabiciclo[3.2.1]octano
Descripción general
Descripción
3-Methyl-3,8-diazabicyclo[3.2.1]octane is a chemical compound with the molecular formula C7H16Cl2N2 . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
Synthesis Analysis
The synthesis of 3-Methyl-3,8-diazabicyclo[3.2.1]octane and its derivatives has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of 3-Methyl-3,8-diazabicyclo[3.2.1]octane is characterized by a bicyclic scaffold with two nitrogen atoms and a methyl group attached to one of the bridgehead carbons . The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-4-6-2-3-7(5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H .Physical And Chemical Properties Analysis
3-Methyl-3,8-diazabicyclo[3.2.1]octane is a solid at room temperature . It has a molecular weight of 199.12 . The compound is sealed in dry conditions and is soluble in water .Aplicaciones Científicas De Investigación
Síntesis de alcaloides de tropano
Alcaloides de tropano: son una clase de compuestos orgánicos naturales que poseen propiedades farmacológicas significativas. El andamiaje 8-azabiciclo[3.2.1]octano es central a estos compuestos . La síntesis enantioselectiva de este andamiaje utilizando 3-Metil-3,8-diazabiciclo[3.2.1]octano es crucial para crear estas moléculas bioactivas con un alto control estereoquímico. Esta aplicación es vital para el desarrollo de nuevos medicamentos y la comprensión de las vías biológicas.
Síntesis orgánica estereoselectiva
La capacidad de controlar la estereoquímica en la síntesis orgánica es esencial para la producción de enantiómeros específicos de un compuesto. El this compound juega un papel en la construcción estereoselectiva de moléculas complejas. Esto tiene amplias implicaciones para la síntesis de productos farmacéuticos y otras moléculas biológicamente activas donde la estereoquímica puede influir en la eficacia de un fármaco .
Safety and Hazards
Direcciones Futuras
Research directed towards the preparation of the basic structure of 3-Methyl-3,8-diazabicyclo[3.2.1]octane in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on developing new synthetic methodologies and exploring its potential applications in organic synthesis and polymerization .
Mecanismo De Acción
Target of Action
The primary targets of 3-Methyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . The downstream effects of these pathways would depend on the specific biological activities of the compound.
Result of Action
The molecular and cellular effects of 3-Methyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Methyl-3,8-diazabicyclo[32It is known that the compound is stored in a sealed, dry environment at room temperature
Propiedades
IUPAC Name |
3-methyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-3-7(5-9)8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMSHITZFTVBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495312 | |
| Record name | 3-Methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51102-41-1, 52407-92-8 | |
| Record name | 3-Methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were explored in the study to potentially enhance the anti-inflammatory activity of 3-Methyl-3,8-diazabicyclo[3.2.1]octane?
A1: The research primarily focused on synthesizing and investigating two key modifications of the 3-Methyl-3,8-diazabicyclo[3.2.1]octane structure []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

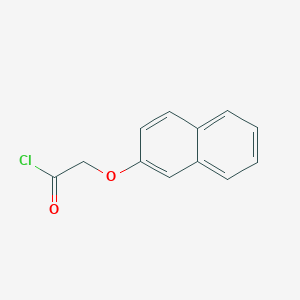
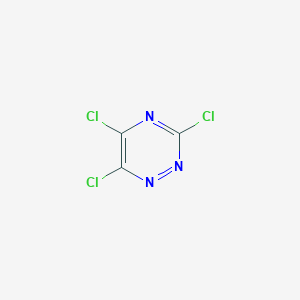


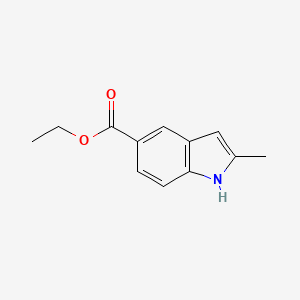
![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)


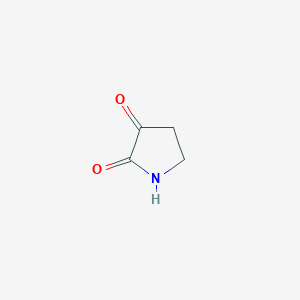
![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)


